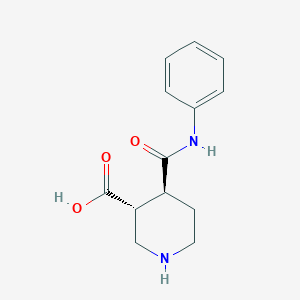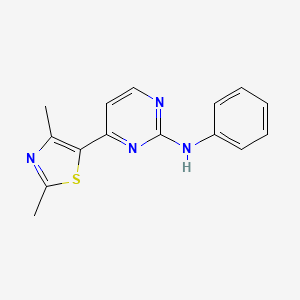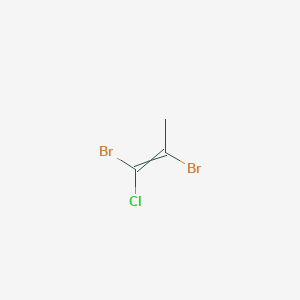
1,2-Dibromo-1-chloroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-1-chloroprop-1-ene is an organic compound with the molecular formula C3H4Br2Cl It is a member of the halogenated alkenes family, characterized by the presence of both bromine and chlorine atoms attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-chloroprop-1-ene can be synthesized through the halogenation of propenes. One common method involves the addition of bromine and chlorine to propene under controlled conditions. The reaction typically proceeds via an electrophilic addition mechanism, where the double bond of propene reacts with bromine and chlorine sources to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using large-scale halogenation reactors. The process involves the continuous feeding of propene, bromine, and chlorine into the reactor, where the reaction takes place under optimized temperature and pressure conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-1-chloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can react with electrophiles, leading to the formation of addition products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide are typically used.
Addition Reactions: Electrophiles such as hydrogen halides or halogens are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkenes and alkynes.
Elimination Reactions: The major product is typically a less substituted alkene.
Addition Reactions: The products are usually dihalogenated alkanes or haloalkanes.
Applications De Recherche Scientifique
1,2-Dibromo-1-chloroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-dibromo-1-chloroprop-1-ene involves its interaction with nucleophiles and electrophiles. The compound’s halogen atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-1-chloroprop-1-ene can be compared with other halogenated alkenes, such as:
1,2-Dibromoethane: Similar in structure but lacks the chlorine atom.
1,2-Dichloropropene: Contains two chlorine atoms instead of bromine.
1,2-Dibromopropane: A saturated analogue with no double bond.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogues.
Propriétés
Numéro CAS |
143089-09-2 |
|---|---|
Formule moléculaire |
C3H3Br2Cl |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
1,2-dibromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H3Br2Cl/c1-2(4)3(5)6/h1H3 |
Clé InChI |
YUGKELIDLMPXKE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


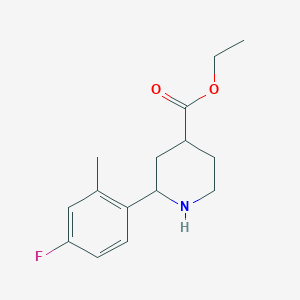
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
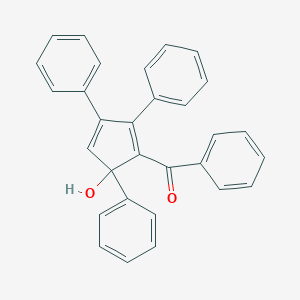
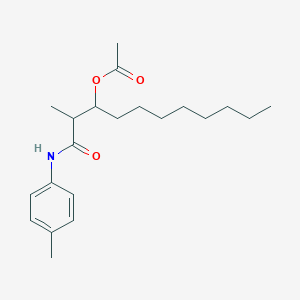
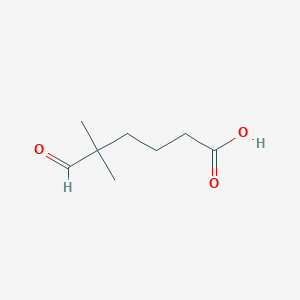
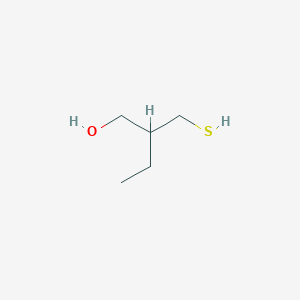
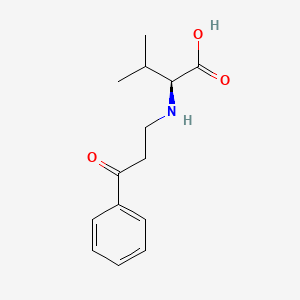
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)



